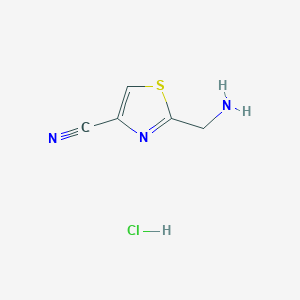
2-(Aminomethyl)-1,3-thiazole-4-carbonitrile hydrochloride
Cat. No. B2430398
Key on ui cas rn:
280781-74-0
M. Wt: 175.63
InChI Key: GADKCBBWERTBNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06642388B1
Procedure details


Boc-2-aminomethylthiazole-4-carboxamide (75.0 g, 0.29 mol) was suspended in 524 ml of methylene chloride and, at from −5 to 0° C., admixed with triethylamine (78.9 g, 0.78 mol) and 79.5 g (0.38 mol) of trifluoroacetic anhydride. The mixture was stirred for another 1 h and then allowed to warm to 20-25° C., 1190 ml of water were added and the phases were separated. 160 ml of 5-6 N isopropanolic hydrochloric acid were added to the organic phase, the mixture was heated to the boil for 3 h, stirred at 20-25° C. overnight and cooled to from −5 to 0° C. for 2.5 h, and the solid was filtered off, washed with methylene chloride and dried. This gave 48.1 g of 2-aminomethyl-4-cyanothiazole of an HPLC purity of 99.4 area %, which corresponds to a yield over these two steps of 94.3%.
Name
Boc-2-aminomethylthiazole-4-carboxamide
Quantity
75 g
Type
reactant
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
C([C:8]1[S:12][C:11]([CH2:13][NH2:14])=[N:10][C:9]=1[C:15]([NH2:17])=O)(OC(C)(C)C)=O.C(N(CC)CC)C.FC(F)(F)C(OC(=O)C(F)(F)F)=O.O.C(Cl)[Cl:40]>>[ClH:40].[NH2:14][CH2:13][C:11]1[S:12][CH:8]=[C:9]([C:15]#[N:17])[N:10]=1 |f:5.6|
|
Inputs


Step One
|
Name
|
Boc-2-aminomethylthiazole-4-carboxamide
|
|
Quantity
|
75 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(OC(C)(C)C)C1=C(N=C(S1)CN)C(=O)N
|
Step Two
|
Name
|
|
|
Quantity
|
78.9 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Step Three
|
Name
|
|
|
Quantity
|
79.5 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)OC(C(F)(F)F)=O)(F)F
|
Step Four
|
Name
|
|
|
Quantity
|
1190 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Five
|
Name
|
|
|
Quantity
|
524 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
22.5 (± 2.5) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for another 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the phases were separated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
160 ml of 5-6 N isopropanolic hydrochloric acid were added to the organic phase
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated to the boil for 3 h
|
|
Duration
|
3 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred at 20-25° C. overnight
|
|
Duration
|
8 (± 8) h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to from −5 to 0° C. for 2.5 h
|
|
Duration
|
2.5 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the solid was filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with methylene chloride
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a yield over these two steps of 94.3%
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
Cl.NCC=1SC=C(N1)C#N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
